![molecular formula C12H10O2S B3047279 Phenol, 2,2'-thiobis- CAS No. 13693-59-9](/img/structure/B3047279.png)
Phenol, 2,2'-thiobis-
Overview
Description
Phenol, 2,2'-thiobis- is a chemical compound that has been widely used in scientific research due to its unique properties. It is also known as 2,2'-dithiodi-phenol or DTDP. This compound has a molecular formula of C12H10O2S2 and a molecular weight of 250.33 g/mol. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol and chloroform.
Scientific Research Applications
Heterogeneous Olefin Polymerization
Phenol, 2,2'-thiobis- has been utilized in heterogeneous olefin polymerization. The ligand derived from 2,2′-thiobis[4-(1,1,3,3-tetramethylbutyl)phenol] (tbopH2) is an alternative to the cyclopentadienyl group for Group 4 heterogeneous olefin polymerization. It forms a family of homoleptic and heteroleptic compounds, especially with titanium, demonstrating effectiveness in ethene polymerization when activated with cocatalysts and supported on MgCl2 (Janas, 2010).
Electrochemical Polymerization
4,4′-thiobis-phenol has been studied for its electrochemical polymerization in alkaline media, using techniques like cyclic voltammetry. This polymerization produces poly(4,4′-thiobis-phenol) (TDP) which exhibits varied electrochemical activities in different pH solutions, showing potential as a material for sensor construction (Chen et al., 2019).
Development of Fluorescent Probes
Thiophenol, a reactive and toxic aromatic thiol, is crucial in the chemical industry for manufacturing polymers and pharmaceuticals. Recent progress in developing fluorescent probes for detecting and imaging thiophenol has been notable, with these probes classified based on their recognition moieties and detailed according to structures and sensing performances (Hao et al., 2019).
Macromolecular Hindered Phenol Antioxidants
Phenol, 2,2'-thiobis- is also key in synthesizing macromolecular hindered phenol antioxidants. These antioxidants are synthesized via nucleophilic addition reactions and have shown higher thermal stability and antioxidant activity in natural rubber compared to low molecular weight antioxidants (Wu et al., 2014).
Aluminium Complexes in Diels-Alder Catalysis
Organoaluminium(III) thioetherbis(phenolate) complexes derived from 2,2-thiobis(phenolate) have been prepared and used in Diels-Alder catalysis, showing excellent regioselectivities and good conversion yields (Tiempos-Flores et al., 2010).
Vanadyl(V) Complex Synthesis
A vanadyl(V) complex with thiobis(phenolate) has been synthesized, showing potential for applications in oxidation and reduction processes due to its O5,S-donor environment and coordination with vanadium atoms (Bikas et al., 2010).
Corrosion Inhibitors
Thiazoles, including derivatives of thiobis(phenol), have been synthesized as corrosion inhibitors, proving effective in protecting copper surfaces in acidic environments. These compounds show high inhibition efficiencies, making them suitable for industrial applications (Farahati et al., 2019).
properties
IUPAC Name |
2-(2-hydroxyphenyl)sulfanylphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8,13-14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDLRWQLBOJPEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)SC2=CC=CC=C2O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8065585 | |
Record name | Phenol, 2,2'-thiobis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8065585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenol, 2,2'-thiobis- | |
CAS RN |
13693-59-9 | |
Record name | 2,2′-Thiobis[phenol] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13693-59-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2'-Thiobis(phenol) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013693599 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(2-hydroxyphenyl)sulfide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522657 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenol, 2,2'-thiobis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenol, 2,2'-thiobis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8065585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2′-Thiobis[phenol] | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QH3EAR2XH5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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